molecular formula C24H17ClF3N3O2S B12031466 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide CAS No. 609794-49-2

6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B12031466
CAS No.: 609794-49-2
M. Wt: 503.9 g/mol
InChI Key: BAHUIMFASSBBPE-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide is a complex organic compound with the molecular formula C24H17ClF3N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Functional Group Modifications: The allyloxy, amino, and carboxamide groups are introduced through various substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the thieno[2,3-B]pyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-B]pyridine-2-carboxamide
  • 3-Amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
  • 3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide

Uniqueness

The uniqueness of 6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide lies in its specific combination of functional groups and its structural framework. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds.

Properties

CAS No.

609794-49-2

Molecular Formula

C24H17ClF3N3O2S

Molecular Weight

503.9 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H17ClF3N3O2S/c1-2-11-33-16-9-3-13(4-10-16)18-12-17(24(26,27)28)19-20(29)21(34-23(19)31-18)22(32)30-15-7-5-14(25)6-8-15/h2-10,12H,1,11,29H2,(H,30,32)

InChI Key

BAHUIMFASSBBPE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N

Origin of Product

United States

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